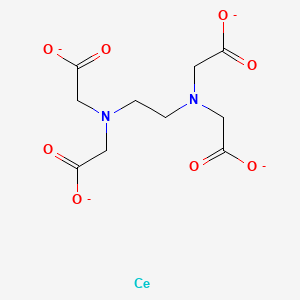
Cerium edetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium edetate is a coordination compound formed by the chelation of cerium ions with ethylenediaminetetraacetic acid (EDTA). Cerium, a rare earth element, is known for its unique chemical properties, including its ability to exist in multiple oxidation states. EDTA is a well-known chelating agent that binds to metal ions, forming stable complexes. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium edetate can be synthesized by reacting cerium salts, such as cerium nitrate or cerium chloride, with EDTA in an aqueous solution. The reaction typically involves dissolving the cerium salt in water and then adding an equimolar amount of EDTA. The mixture is stirred and heated to facilitate the formation of the cerium-EDTA complex. The reaction can be represented as follows: [ \text{Ce(NO}_3\text{)_3} + \text{EDTA} \rightarrow \text{Ce-EDTA} + 3\text{NO}_3^- ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process may include additional steps such as purification and crystallization to obtain high-purity this compound. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium edetate undergoes various chemical reactions, including:
Oxidation-Reduction: Cerium can exist in both +3 and +4 oxidation states, allowing this compound to participate in redox reactions.
Substitution: The EDTA ligand can be replaced by other ligands under specific conditions, leading to the formation of different cerium complexes.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents such as hydrogen peroxide, leading to the formation of cerium(IV) complexes.
Reducing Agents: Reducing agents like sodium borohydride can reduce cerium(IV) to cerium(III) in the this compound complex.
Major Products:
Cerium(IV) Complexes: Formed through oxidation reactions.
Cerium(III) Complexes: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Cerium edetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for its potential use in chelation therapy for heavy metal poisoning.
Industry: Utilized in the production of advanced materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of cerium edetate involves the chelation of cerium ions by EDTA. This chelation process stabilizes the cerium ions and prevents them from participating in unwanted side reactions. In biological systems, this compound can bind to metal ions, reducing their availability and mitigating their toxic effects. The molecular targets and pathways involved include metal ion transporters and enzymes that interact with metal ions.
Vergleich Mit ähnlichen Verbindungen
Cerium(III) Acetate: Another cerium complex with different ligands.
Cerium(IV) Oxide: A cerium compound with distinct oxidation states and applications.
Cerium(III) Nitrate: A cerium salt used in various chemical reactions.
Comparison: Cerium edetate is unique due to its chelation with EDTA, which provides stability and versatility in various applications. Unlike cerium(III) acetate and cerium(III) nitrate, this compound forms a stable complex that can be used in both aqueous and non-aqueous environments. Cerium(IV) oxide, on the other hand, is primarily used in catalysis and materials science, whereas this compound finds applications in both scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
15158-67-5 |
|---|---|
Molekularformel |
C10H12CeN2O8-4 |
Molekulargewicht |
428.33 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cerium |
InChI |
InChI=1S/C10H16N2O8.Ce/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/p-4 |
InChI-Schlüssel |
MPGGSFTUPUKCBS-UHFFFAOYSA-J |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


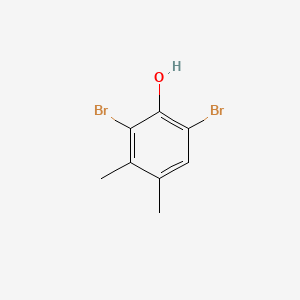
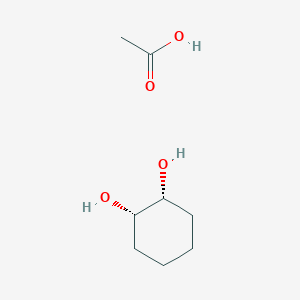
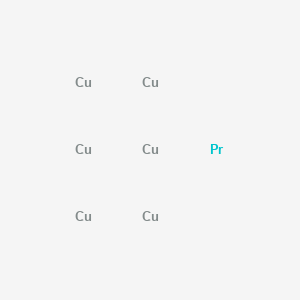
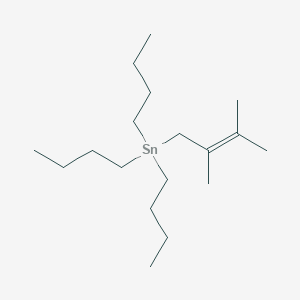
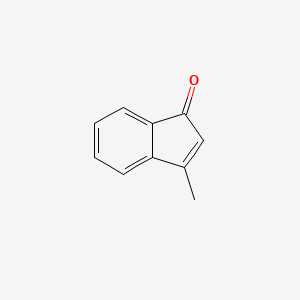
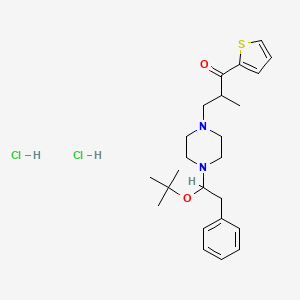
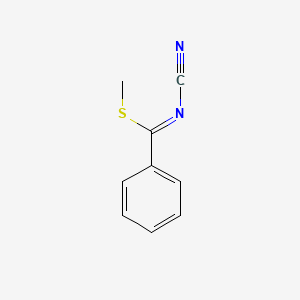

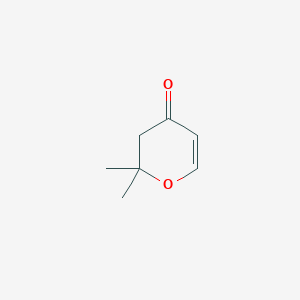
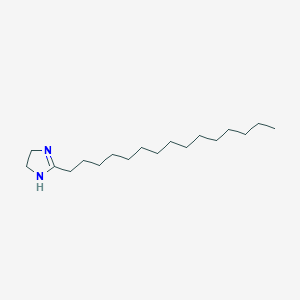
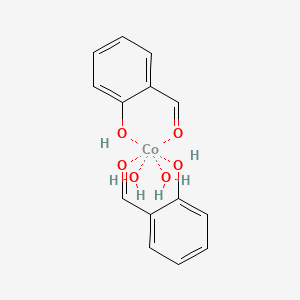
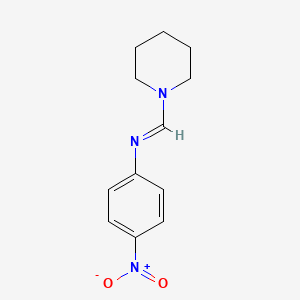
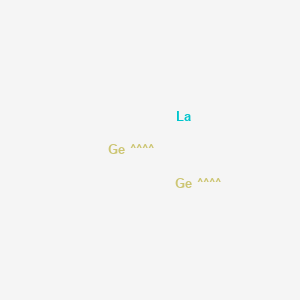
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
